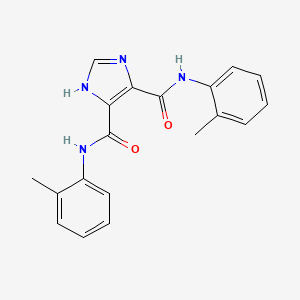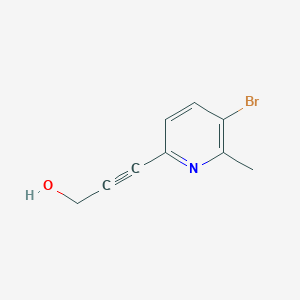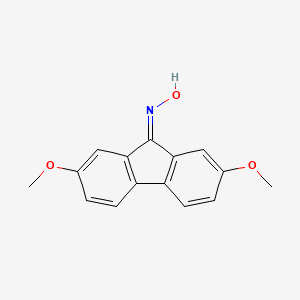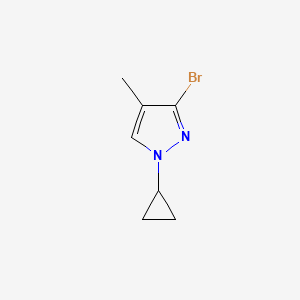
N,N'-bis(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazole ring substituted with two carboxamide groups and two 2-methylphenyl groups, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of Carboxamide Groups: The carboxamide groups are introduced by reacting the imidazole derivative with appropriate amines in the presence of coupling agents like carbodiimides.
Substitution with 2-Methylphenyl Groups: The final step involves the substitution of the imidazole ring with 2-methylphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure to maximize yield.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It modulates biochemical pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N4,N5-DIPHENYL-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar structure but lacks the methyl groups.
N4,N5-BIS(4-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar but with methyl groups at different positions.
Uniqueness
N4,N5-BIS(2-METHYLPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of 2-methylphenyl groups, which influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-N,5-N-bis(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-3-5-9-14(12)22-18(24)16-17(21-11-20-16)19(25)23-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |
InChI Key |
GHNHUEZGSXJACD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=CN2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[(1E,3E,5E)-7-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]hepta-1,3,5-trien-1-YL]-1,3-benzothiazol-3-ium](/img/structure/B11710265.png)
![4-chloro-N-{(2Z)-3-[(4-chlorophenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11710272.png)


![2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene](/img/structure/B11710298.png)
![9,9-dimethyl-N-[4-(9-phenylfluoren-9-yl)phenyl]fluoren-2-amine](/img/structure/B11710299.png)

![1-(3,4-dimethoxyphenyl)-N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]methanimine](/img/structure/B11710309.png)

![4-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710323.png)
![N-[(2,4,6-tri-tert-butylphenyl)carbamothioyl]benzamide](/img/structure/B11710328.png)
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11710336.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B11710377.png)
